molecular formula C24H30O4 B1199219 Farnesiferol A CAS No. 511-33-1

Farnesiferol A

Cat. No. B1199219
CAS RN: 511-33-1
M. Wt: 382.5 g/mol
InChI Key: FCWYNTDTQPCVPG-UHFFFAOYSA-N
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Description

Farnesiferol A is a sesquiterpene compound isolated from plants in the Ferula genus. It is one of the isomers in the farnesiferol group, which includes farnesiferol B and C, recognized for their unique chemical structures and biological activities. Farnesiferol A, in particular, has drawn interest due to its potential medicinal properties and complex molecular structure, which makes it a subject of chemical and pharmacological studies.

Synthesis Analysis

The synthesis of Farnesiferol A and its isomers involves complex chemical reactions starting from basic sesquiterpene precursors. For example, the synthesis of farnesol isomers, which are closely related to farnesiferol A, can be achieved via a modified Wittig procedure, showcasing the intricacies involved in creating such compounds (Yu, Kleckley, & Wiemer, 2005). Furthermore, the conversion of farnesol to farnesiferol A involves specific enzymatic or chemical transformations that add to the compound's complexity.

Molecular Structure Analysis

Farnesiferol A's molecular structure is characterized by its mixed ether composition, combining a sesquiterpene moiety with the bicyclofarnesylic framework and umbelliferone. This intricate structure results from biogenetic processes, potentially including oxidative cyclization of known precursors like umbelliprenine (Caglioti, Naef, Arigoni, & Jeger, 1958). The specific arrangement of atoms and functional groups within farnesiferol A plays a critical role in its chemical reactivity and biological activity.

Chemical Reactions and Properties

Farnesiferol A undergoes specific chemical reactions based on its functional groups and molecular structure. The compound's interactions with biological systems, such as inhibiting catalase activity through a mixed-type inhibition mechanism, highlight its potential for diverse applications in medical and industrial fields (Yekta, Dehghan, Rashtbari, Ghadari, & Moosavi-Movahedi, 2018). These properties are indicative of the compound's reactivity and its potential as a therapeutic agent.

Scientific Research Applications

  • Antiproliferative and Apoptotic Effects

    Farnesiferol C, a related compound, has been shown to exert antiproliferative effects on hepatocellular carcinoma HepG2 cells through ROS-dependent apoptotic pathways (Alafnan et al., 2022).

  • Anti-Cancer Activity

    It has demonstrated anticancer activity against colon cancer cell lines, interacting with DNA and human serum albumin, suggesting its potential as an anti-colon cancer agent (Tanzadehpanah et al., 2018).

  • Original Isolation

    Farnesiferol A was originally isolated from the non-volatile fraction of Asa foetida (Umbelliferae), showing its potential as a natural product with medicinal properties (Caglioti et al., 1958).

  • Enhanced Therapeutic Potential

    The use of dendrosome nanoparticles has been shown to enhance the therapeutic potential of farnesiferol C, particularly in the treatment of gastric cancer cells (Aas et al., 2015).

  • Targeting VEGFR Signaling

    Farnesiferol C targets multiple aspects of VEGFR1 and VEGFR2 signaling cascades, showing antiangiogenic and antitumor activity (Lee et al., 2010).

  • Biological Activities Review

    A review highlights the various biological properties of farnesiferol C, including cytotoxic, apoptotic, and antiviral activities, indicating its importance in pharmacological research (Kasaian & Mohammadi, 2018).

  • Molecular Docking Simulation

    The study on farnesiferol C's inhibitory effect against catalase reveals its potential for targeting specific enzymes, providing insights into its molecular interaction mechanisms (Yekta et al., 2018).

  • Anti-Inflammatory and Anti-Cancer Properties

    Farnesol, a sesquiterpene alcohol, has shown significant anti-cancer and anti-inflammatory effects, modulating various tumorigenic proteins and signal transduction cascades (Jung et al., 2018).

  • Pharmacological Applications

    A patent review discusses the varied pharmacological activities of farnesol, including antimicrobial, antitumor, and antioxidant effects (Delmondes et al., 2020).

  • Total Synthesis

    The biogenetic-type total synthesis of farnesiferol A and C has been explored, providing insight into their chemical synthesis and potential for large-scale production (Tamelen & Coates, 1982).

  • Inhibition of Biofilm Formation

    Farnesol has been shown to inhibit biofilm formation by Candida albicans, indicating its potential in treating fungal infections (Ramage et al., 2002).

  • Identification as a Potential COX-2 Inhibitor

    Farnesiferol A has been identified as a potential inhibitor of Cyclooxygenase-2 (COX-2), a key player in inflammatory responses, through in silico analysis (Dey & Buwa, 2022).

properties

IUPAC Name

7-[[(1S,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18-,20+,21+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWYNTDTQPCVPG-WTMJVXIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199105
Record name Farnesiferol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Farnesiferol A

CAS RN

511-33-1
Record name Farnesiferol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farnesiferol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farnesiferol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARNESIFEROL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YC9944MPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
275
Citations
MY Hanafi-Bojd, M Iranshahi, F Mosaffa… - Planta …, 2011 - thieme-connect.com
… ) and farnesiferol A (… , farnesiferol A (0.5 µg/mL) was more potent than verapamil at 15 min exposure. Our results indicate that the plant derived sesquiterpene coumarins, farnesiferol A …
Number of citations: 50 www.thieme-connect.com
A Gliszczyńska, PE Brodelius - Phytochemistry Reviews, 2012 - Springer
… and among them were two sesquiterpene coumarins: farnesiferol A (18) and feselol (22). Based … parvum, they confirmed the chemotherapeutic potential role of farnesiferol A (18) (IC 50 …
Number of citations: 71 link.springer.com
EE van Tamelen, RM Coates - Chemical Communications (London), 1966 - pubs.rsc.org
… Herein we report the total synthesis of (f)-farnesiferol A and (A)farnesiferol C, proceeding along such lines. Umbelliprenin (V) ,* the natural product required as a starting material, was …
Number of citations: 38 pubs.rsc.org
AI Saidkhodzhaev, GK Nikonov - Chemistry of Natural Compounds, 1973 - Springer
… In the NMR spectrum of farnesiferol A (we obtained a sample of this substance from AP … In farnesiferol A, the angular methyl group and the substituent at C 9 are in the trans position…
Number of citations: 1 link.springer.com
L Aldaghi, A Rad, A Arab, J Kasaian… - Drug …, 2016 - thieme-connect.com
… In an investigation, farnesiferol A and galbanic acid as sesquiterpene coumarins, potentially … Farnesiferol A from Ferula persica and galbanic acid from Ferula szowitsiana inhibit P-…
Number of citations: 6 www.thieme-connect.com
EE van Tamelen, RM Coates - Bioorganic Chemistry, 1982 - Elsevier
… A cis relationship between the C-3 and C-5 hydrogens in both farnesiferols B and C was suggested because of the presumed biogenetic relationship to farnesiferol A. The double bond …
Number of citations: 21 www.sciencedirect.com
N Li, T Guo, D Zhou - Studies in Natural Products Chemistry, 2018 - Elsevier
Sesquiterpene coumarin is a small group in a family of natural products from plants. It has been isolated from Ferula (Apiaceae), Daucus (Apiaceae), Heptaptera (Apiaceae), Dorema (…
Number of citations: 7 www.sciencedirect.com
M Iranshahi, G Amin, A Shafiee - Pharmaceutical biology, 2004 - Taylor & Francis
… From the aerial parts, farnesiferone A, farnesiferol A, and badrakemone were also isolated. The results obtained for compound 1 follow. Farnesiferone A (1): White crystals, mp 126–128…
Number of citations: 75 www.tandfonline.com
HR Adhami, U Scherer, H Kaehlig… - Phytochemical …, 2013 - Wiley Online Library
… From the correlation of the concentration of the elucidated compounds and their IC 50 values for AChE inhibition it can be concluded that auraptene and farnesiferol A are contributing to …
HR Adhami, V Fitz, A Lubich, H Kaehlig, M Zehl… - Phytochemistry …, 2014 - Elsevier
… The quantification of the compounds resulted in farnesiferol A, kellerin, auraptene and 5′-… 5′-Hydroxyauraptene and farnesiferol A and B showed moderate effects in this assay as …
Number of citations: 35 www.sciencedirect.com

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